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Spectral Characteristics of C.I. Acid Red 276: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of **C.I. Acid Red 276**, an azo dye. The information is compiled to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this dye in their work.

Introduction

C.I. Acid Red 276, with the CAS number 61901-44-8, is a synthetic dye belonging to the extensive family of azo dyes.[1] These compounds are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming a large conjugated system responsible for their color. The spectral properties of these dyes are of fundamental importance for their application and for understanding their behavior in various chemical and biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of **C.I. Acid Red 276** is presented in Table 1.

Table 1: Physicochemical Properties of C.I. Acid Red 276



| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 61901-44-8 | [1] |
| Molecular Formula | C28H21N3 | [2] |
| Molecular Weight | 399.5 g/mol | [1][2] |
| IUPAC Name | N,7-diphenyl-12H- benzo[a]phenazin-5-amine | [2] |
| InChI Key | CWFJIFORSKDLNH- UHFFFAOYSA-N | [1] |

Absorption Spectral Characteristics

The color of azo dyes like **C.I. Acid Red 276** is a direct result of their ability to absorb light in the visible region of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule's extensive conjugated π -electron system, which includes the azo linkage.[1]

While specific, experimentally determined quantitative absorption data for **C.I. Acid Red 276** is not readily available in the reviewed literature, its spectral characteristics can be inferred from the general properties of azo dyes and data from structurally similar compounds.

Azo dyes typically exhibit a strong and broad absorption band in the visible region, generally between 400 and 600 nm.[1] Additionally, absorption bands in the ultraviolet (UV) region, between 200 and 400 nm, are also characteristic, arising from electronic transitions within the aromatic structures, such as benzene and naphthalene rings.[1]

For comparative purposes, the maximum absorption wavelengths (λ max) of several other acid red dyes are presented in Table 2.

Table 2: UV-Vis Absorption Maxima (λmax) for Various Acid Red Dyes



| Dye Name | λmax (nm) | Solvent |
|-------------|-----------|------------------|
| Acid Red 1 | 505, 531 | Not Specified |
| Acid Red 27 | 523.4 | Methanol[1][3] |
| Acid Red B | 510 | Not Specified[4] |

Based on this comparative data, it is highly probable that the λ max of **C.I. Acid Red 276** in a suitable solvent also lies within the 500-530 nm range.

Emission Spectral Characteristics

C.I. Acid Red 276 is generally considered to be non-fluorescent.[1] The absorbed light energy is typically dissipated through non-radiative pathways, a common characteristic of many azo dyes. However, some related dyes do exhibit fluorescence. As a reference, Table 3 provides the excitation and emission maxima for some fluorescent red dyes.

Table 3: Exemplary Fluorescence Data for Related Red Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) |
|--------------|---------------------|-------------------|
| Acid Fuchsin | 540 | 630 |
| Texas Red | 596 | 615 |
| pHrodo Red | 560 | 585 |

This table illustrates the principles of fluorescence spectroscopy, as **C.I. Acid Red 276** is generally non-fluorescent.[1]

Experimental Protocols

A detailed experimental protocol for the spectral analysis of **C.I. Acid Red 276** is not explicitly available. However, a general methodology based on standard practices for the UV-Vis spectrophotometry of azo dyes can be outlined.



Objective: To determine the maximum absorption wavelength (λ max) and molar absorptivity (ϵ) of **C.I. Acid Red 276**.

Materials:

- C.I. Acid Red 276
- Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide)
- Volumetric flasks
- Pipettes
- UV-Vis Spectrophotometer
- Quartz cuvettes

Procedure:

- Preparation of Stock Solution: Accurately weigh a small amount of C.I. Acid Red 276 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.
- Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
- Spectral Measurement:
 - o Rinse a cuvette with a small amount of the most dilute standard solution and then fill it.
 - Place the cuvette in the spectrophotometer and record the absorption spectrum.

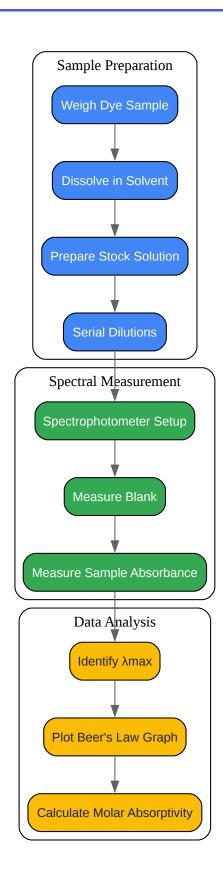


- Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.
- Determination of λmax: Identify the wavelength at which the maximum absorbance is observed. This is the λmax.
- Verification of Beer-Lambert Law: Plot a graph of absorbance at λmax versus the
 concentration of the standard solutions. A linear relationship that passes through the origin
 indicates that the Beer-Lambert law is obeyed in this concentration range.
- Calculation of Molar Absorptivity (ϵ): The molar absorptivity can be calculated from the slope of the Beer-Lambert law plot (Slope = ϵ × path length). The path length of the cuvette is typically 1 cm.

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for the spectral analysis of an acid dye and the subsequent data analysis process.

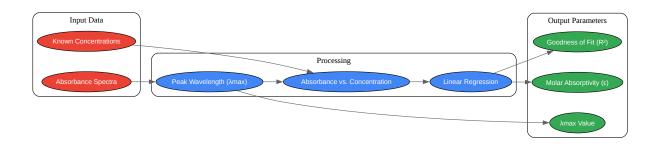




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Experimental workflow for spectral analysis.





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